molecular formula C25H22ClNO4S B2715958 1-(3-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one CAS No. 902298-86-6

1-(3-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2715958
CAS RN: 902298-86-6
M. Wt: 467.96
InChI Key: ZYJQIEIKYOGYRY-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as a solvent for resins and terpenes .


Molecular Structure Analysis

The molecular structure of “1-(3-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one” would consist of a quinoline backbone with various substituents. The 3-chlorobenzyl group would be attached to the 1-position of the quinoline, the ethoxy group at the 6-position, and the tosyl group at the 3-position .


Chemical Reactions Analysis

Quinoline and its derivatives are involved in a wide range of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Mechanism of Action

Future Directions

The future research directions for “1-(3-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one” could involve exploring its potential biological activities, optimizing its synthesis process, and studying its reactivity with various reagents .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-31-20-9-12-23-22(14-20)25(28)24(32(29,30)21-10-7-17(2)8-11-21)16-27(23)15-18-5-4-6-19(26)13-18/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJQIEIKYOGYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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